2-Benzylthioadenosine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

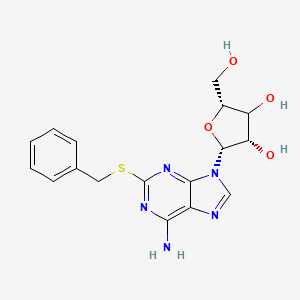

分子式 |

C17H19N5O4S |

|---|---|

分子量 |

389.4 g/mol |

IUPAC名 |

(2R,3S,5R)-2-(6-amino-2-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C17H19N5O4S/c18-14-11-15(21-17(20-14)27-7-9-4-2-1-3-5-9)22(8-19-11)16-13(25)12(24)10(6-23)26-16/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,20,21)/t10-,12?,13+,16-/m1/s1 |

InChIキー |

NHKVVDFZMRMNRB-ZIWBQIBKSA-N |

異性体SMILES |

C1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)N |

正規SMILES |

C1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |

製品の起源 |

United States |

Foundational & Exploratory

Unraveling the Anticancer Potential of N6-benzyladenosine: A Technical Guide

A comprehensive analysis of the available scientific literature reveals a significant scarcity of in-depth technical data specifically on the mechanism of action of 2-Benzylthioadenosine in cancer cells. However, a closely related compound, N6-benzyladenosine, has been the subject of more extensive research, providing valuable insights into its anticancer properties. This guide, therefore, focuses on the current understanding of N6-benzyladenosine's mechanism of action as a proxy to shed light on the potential therapeutic avenues of related adenosine derivatives.

Core Anticancer Mechanisms of N6-benzyladenosine

N6-benzyladenosine, an adenosine receptor agonist, exhibits cytotoxic activity against various cancer cell lines. Its primary mechanisms of action identified to date include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting tumor growth.[1][2]

Induction of Apoptosis

N6-benzyladenosine has been shown to be a potent inducer of apoptosis in cancer cells. This process is characterized by distinct morphological changes, including chromatin condensation, the formation of apoptotic bodies, and the cleavage of DNA into nucleosomal fragments in a dose-dependent manner.[1] The apoptotic cascade is initiated through the activation of key executioner enzymes, specifically caspase-3 and caspase-9, indicating the involvement of the intrinsic mitochondrial pathway.[1] Studies in human glioma cells have demonstrated that N6-benzyladenosine induces the intrinsic pathways of apoptosis.[3]

Cell Cycle Arrest

A crucial aspect of N6-benzyladenosine's anticancer activity is its ability to halt the proliferation of cancer cells by arresting the cell cycle. Investigations have shown that this compound arrests cells in the G0/G1 phase of the cell cycle.[1][2] This prevents the cells from entering the DNA synthesis (S) phase, effectively stopping their division and proliferation.

Modulation of Cellular Signaling Pathways

While the complete picture of the signaling pathways modulated by N6-benzyladenosine is still emerging, preliminary evidence points towards its interference with key oncogenic signaling cascades.

Interference with the Mevalonate Pathway

In glioma cells, N6-benzyladenosine has been found to exert its anti-glioma activity by interfering with the mevalonate pathway through the inhibition of Farnesyl Pyrophosphate Synthase (FPPS).[1][3] The mevalonate pathway is crucial for the synthesis of cholesterol and isoprenoids, which are essential for the post-translational modification and function of small GTPases like Ras, key players in cancer cell signaling and proliferation. By inhibiting FPPS, N6-benzyladenosine can disrupt these critical cellular processes.

A logical diagram illustrating the proposed interference of N6-benzyladenosine with the Mevalonate pathway is presented below:

Counteracting EGFR Signaling

There is evidence to suggest that N6-benzyladenosine can counteract the oncogenic signaling mediated by the Epidermal Growth Factor Receptor (EGFR).[3] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which are pivotal for cancer cell growth, survival, and proliferation. The precise mechanism by which N6-benzyladenosine antagonizes EGFR signaling requires further elucidation.

A simplified representation of the potential impact of N6-benzyladenosine on EGFR signaling is shown below:

Quantitative Data Summary

Due to the limited number of comprehensive studies, a detailed quantitative comparison across multiple studies for N6-benzyladenosine is challenging. However, available data on its cytotoxic and antiproliferative effects are summarized below.

| Cell Line | Assay Type | Endpoint | Concentration | Effect | Reference |

| Bladder Carcinoma T24 | Clonogenic Assay | Inhibition of Colony Formation | Not Specified | Suppression of clonogenic activity | [2] |

| Bladder Carcinoma T24 | Growth Assay | Inhibition of Cell Growth | Not Specified | Inhibition of cell growth | [2] |

| Human Glioma U87MG | Not Specified | Inhibition of Glioma Growth | 0.3-20 µM | Anti-glioma activity | [1] |

| T. gondii | Enzyme Assay | Inhibition of Adenosine Kinase | Apparent Km = 179.8 µM | Selective inhibition | [1] |

Experimental Protocols

Detailed experimental protocols for the key experiments cited are not fully available in the abstracts. However, based on standard laboratory practices, the general methodologies can be outlined.

Cell Viability and Proliferation Assays

-

MTT Assay: Cancer cells are seeded in 96-well plates and treated with varying concentrations of N6-benzyladenosine for a specified duration (e.g., 24, 48, 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert MTT into formazan crystals, which are then solubilized. The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.

-

Clonogenic Assay: A low density of cancer cells is seeded in culture dishes and treated with N6-benzyladenosine. The cells are then allowed to grow for a period of 1-3 weeks to form colonies. The colonies are fixed, stained (e.g., with crystal violet), and counted. The number of colonies in treated versus untreated dishes indicates the effect of the compound on the long-term proliferative capacity of the cells.

An illustrative workflow for a typical cell viability experiment is provided below:

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and quantify apoptotic cells. Cells are treated with N6-benzyladenosine, harvested, and then stained with fluorescently labeled Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells). Flow cytometry analysis distinguishes between viable, early apoptotic, late apoptotic, and necrotic cell populations.

-

Caspase Activity Assays: The activity of specific caspases (e.g., caspase-3 and -9) can be measured using commercially available kits. These assays typically use a specific peptide substrate for the caspase that is conjugated to a colorimetric or fluorometric reporter. Upon cleavage by the active caspase in cell lysates, the reporter is released and can be quantified, indicating the level of caspase activity.

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry: Cells treated with N6-benzyladenosine are fixed and stained with PI, which intercalates into the DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. Flow cytometry analysis of the stained cells generates a histogram that shows the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), allowing for the identification of cell cycle arrest at a specific phase.

Conclusion and Future Directions

N6-benzyladenosine demonstrates promising anticancer activity through the induction of apoptosis and G0/G1 cell cycle arrest. Its potential to interfere with the mevalonate pathway and counteract EGFR signaling highlights its multifaceted mechanism of action. However, the current body of research is still in its early stages. Future investigations should focus on:

-

Elucidating the detailed molecular interactions of N6-benzyladenosine with its targets, such as FPPS and components of the EGFR signaling pathway.

-

Conducting comprehensive studies across a wider range of cancer cell lines to determine its spectrum of activity.

-

Performing in vivo studies in animal models to evaluate its efficacy and safety in a physiological context.

-

Investigating the specific mechanism of action of this compound to determine if it shares a similar anticancer profile with N6-benzyladenosine and to uncover any unique properties.

A deeper understanding of the molecular mechanisms of N6-benzyladenosine and its analogs will be crucial for the development of novel and effective therapeutic strategies for cancer treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

2-Benzylthioadenosine: A Technical Guide on its Interaction with the Adenosine A1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Benzylthioadenosine and its interaction with the adenosine A1 receptor (A1R). While its binding affinity for the A1R has been quantified, its functional role as either an agonist or an antagonist remains to be definitively elucidated in publicly available literature. This document summarizes the existing binding data, outlines the established signaling pathways of the A1R, and provides detailed experimental protocols relevant to the study of such compounds. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential and pharmacological profile of this compound and related molecules.

Introduction

Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes. The adenosine A1 receptor subtype, in particular, is a key regulator of cardiovascular, central nervous, and renal systems. Its modulation presents a promising therapeutic avenue for various pathologies. 2-substituted thioadenosine derivatives have been a subject of interest for their potential to selectively target adenosine receptor subtypes. This guide focuses specifically on this compound, a molecule with demonstrated affinity for the adenosine A1 receptor.

Quantitative Data Presentation

The primary quantitative data available for this compound pertains to its binding affinity at human adenosine receptors. This information is crucial for understanding its potential potency and selectivity.

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] |

| This compound | Human Adenosine A1 | 180 |

| Human Adenosine A2A | 1400 | |

| Human Adenosine A3 | 68 |

Data sourced from "Adenosine receptor agonists: synthesis and binding affinity of 2-(aryl)alkylthioadenosine derivatives". It is important to note that while this paper refers to the compounds as agonists, the provided Ki values only reflect binding affinity and do not functionally distinguish between agonist and antagonist activity.

Adenosine A1 Receptor Signaling Pathways

The adenosine A1 receptor is primarily coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist, a conformational change in the receptor leads to the activation of these G proteins, which in turn modulate various downstream effector systems. The primary signaling cascades are outlined below.

Inhibition of Adenylyl Cyclase

The most well-characterized pathway involves the inhibition of adenylyl cyclase. The activated α-subunit of the Gi protein directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

Caption: Adenosine A1 receptor-mediated inhibition of the adenylyl cyclase pathway.

Activation of Phospholipase C

The βγ-subunits of the activated Gi/o protein can stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

2-Benzylthioadenosine: A Technical Guide to its Role in Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylthioadenosine, a synthetic derivative of the endogenous nucleoside adenosine, has emerged as a molecule of interest in the study of cell cycle regulation and its potential as an anticancer agent. While direct and extensive research on this compound's specific mechanisms is still developing, compelling evidence from structurally and functionally similar adenosine analogs, particularly N6-benzyladenosine and other purine derivatives, strongly suggests its role as a potent inducer of cell cycle arrest. This technical guide synthesizes the current understanding, drawing parallels from related compounds to elucidate the putative mechanisms of action, provide detailed experimental protocols for its investigation, and present quantitative data to support its potential in therapeutic development. The primary mode of action is hypothesized to be the induction of G1 phase cell cycle arrest through the modulation of key regulatory proteins, including cyclin-dependent kinases (CDKs) and their associated cyclins.

Introduction

The cell division cycle is a fundamental process orchestrated by a complex network of regulatory proteins. Dysregulation of this cycle is a hallmark of cancer, making the proteins that control it attractive targets for therapeutic intervention. Adenosine and its analogs have been shown to exert cytostatic and cytotoxic effects on various cancer cell lines. This compound, characterized by a benzylthio group at the C2 position of the adenine ring, represents a promising scaffold for the development of novel cell cycle inhibitors. This document provides an in-depth overview of its inferred role in cell cycle arrest, focusing on the underlying molecular pathways and methodologies for its study.

Putative Mechanism of Action: G1 Phase Arrest

Based on studies of related N6-substituted adenosine analogs, this compound is proposed to induce cell cycle arrest primarily in the G1 phase. This arrest prevents cells from entering the S phase, during which DNA replication occurs, thereby inhibiting proliferation. The G1 to S phase transition is a critical checkpoint controlled by the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Purine analogs are known to be effective inhibitors of CDKs.[1][2] It is hypothesized that this compound, by mimicking the purine structure of ATP, competitively binds to the ATP-binding pocket of CDKs, particularly CDK2 and CDK4/6, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of key substrates required for cell cycle progression.

Modulation of G1 Cyclins and CDK Inhibitors

The activity of CDKs is positively regulated by cyclins and negatively regulated by CDK inhibitors (CKIs). Treatment with adenosine analogs has been shown to decrease the expression of G1 cyclins (Cyclin D1 and Cyclin E) and upregulate the expression of CKIs such as p21Cip1 and p27Kip1. This dual effect leads to a significant reduction in G1 CDK activity and a halt in cell cycle progression.

The proposed signaling pathway is illustrated in the diagram below:

Quantitative Data (from related analogs)

While specific data for this compound is limited, the following tables summarize the inhibitory concentrations (IC50) and cell cycle effects of structurally related adenosine analogs in various cancer cell lines. This data provides a benchmark for the expected potency of this compound.

Table 1: IC50 Values of N6-Benzyladenosine and Related Purine Analogs in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| N6-benzyladenosine | T24 (Bladder Carcinoma) | ~25 | [2][3] |

| N6-benzyladenosine | U87MG (Glioblastoma) | Not specified, active at 0.3-20 µM | [1] |

| Roscovitine (a purine CDK inhibitor) | Multiple | 0.2 - 0.7 | [2] |

| Purine Analog 5g | PA-1 (Ovarian) | 1.08 | [1] |

| Purine Analog 5i | MCF-7 (Breast) | 3.54 | [1] |

Table 2: Cell Cycle Distribution Effects of N6-Benzyladenosine

| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |

| T24 (Bladder Carcinoma) | N6-benzyladenosine | Increased | Decreased | Not specified | [2][3] |

Detailed Experimental Protocols

To investigate the role of this compound in cell cycle arrest, a series of well-established experimental protocols can be employed.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cancer cell lines for the study (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, etc.).

-

Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed cells at a desired density and allow them to attach overnight. Treat the cells with varying concentrations of this compound (a suggested starting range would be 1-100 µM based on analog data) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

Protocol:

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

Western Blotting for Cell Cycle Regulatory Proteins

This technique is used to detect changes in the expression levels of key proteins involved in cell cycle control.

Protocol:

-

Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against Cyclin D1, Cyclin E, CDK2, CDK4, p21, p27, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of specific CDKs and the inhibitory effect of this compound.

Protocol:

-

Immunoprecipitate the target CDK (e.g., CDK2) from cell lysates using a specific antibody.

-

Wash the immunoprecipitates to remove non-specific binding.

-

Resuspend the immunoprecipitates in a kinase buffer containing a substrate (e.g., Histone H1 or a specific peptide), ATP (often radiolabeled [γ-32P]ATP), and the test compound (this compound) at various concentrations.

-

Incubate the reaction mixture at 30°C for a specified time.

-

Stop the reaction and separate the phosphorylated substrate by SDS-PAGE.

-

Visualize and quantify the phosphorylated substrate by autoradiography or using a phosphorescence imager. Alternatively, non-radioactive methods using ADP-Glo™ kinase assays can be employed.[4][5]

Conclusion and Future Directions

While direct experimental evidence for this compound's role in cell cycle arrest is still emerging, the data from closely related adenosine analogs provides a strong foundation for its proposed mechanism of action. It is anticipated that this compound induces G1 phase cell cycle arrest by inhibiting the activity of key G1 CDKs and modulating the levels of associated cyclins and CDK inhibitors.

Future research should focus on:

-

Directly assessing the effects of this compound on the cell cycle distribution of various cancer cell lines.

-

Determining the IC50 values for its antiproliferative and CDK inhibitory activities.

-

Elucidating the precise molecular interactions with CDK proteins through structural biology studies.

-

Evaluating its efficacy and safety in preclinical in vivo models of cancer.

The comprehensive experimental framework provided in this guide will be instrumental in validating these hypotheses and advancing our understanding of this compound as a potential therapeutic agent for the treatment of cancer.

References

- 1. Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two New Adenosine Derivatives and their Antiproliferative Properties: An In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Unveiling 2-Benzylthioadenosine: A Technical Guide on its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the adenosine analog, 2-Benzylthioadenosine. While a singular, seminal "discovery" paper for this compound remains elusive in publicly accessible literature, this document synthesizes foundational knowledge from closely related 2-substituted thioadenosine analogs to present its likely synthesis, biological activities, and mechanisms of action. This guide details the probable synthetic route, summarizes key quantitative data on its potential anticancer effects, and elucidates the implicated signaling pathways. Detailed experimental protocols for crucial assays are also provided to facilitate further research and drug development efforts in this area.

Introduction

Adenosine and its analogs have long been a focal point in medicinal chemistry due to their diverse physiological roles, mediated primarily through their interaction with adenosine receptors (A1, A2A, A2B, and A3). These receptors are implicated in a myriad of cellular processes, making them attractive targets for therapeutic intervention in various diseases, including cancer. The modification of the adenosine scaffold, particularly at the C2 position of the purine ring, has yielded numerous compounds with potent and selective biological activities. This guide focuses on this compound, a derivative of 2-thioadenosine, exploring its discovery through the lens of related compounds, its synthetic methodology, and its potential as an anticancer agent.

Synthesis of this compound

The synthesis of this compound is predicated on the alkylation of 2-thioadenosine. Based on the synthesis of analogous 2-substituted thioadenosine compounds, the likely and most direct method involves the reaction of 2-thioadenosine with a benzyl halide, such as benzyl bromide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of similar 2-substituted thioadenosine analogs.

Materials:

-

2-Thioadenosine

-

Benzyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH) or a suitable non-nucleophilic base

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-thioadenosine in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.

-

Deprotonation: Cool the solution in an ice bath (0 °C). Add sodium hydride portion-wise to the solution. The sodium hydride acts as a base to deprotonate the thiol group of 2-thioadenosine, forming a more nucleophilic thiolate.

-

Alkylation: While maintaining the temperature at 0 °C, add benzyl bromide dropwise to the reaction mixture. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC, using a suitable mobile phase (e.g., a mixture of dichloromethane and methanol).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Biological Activity and Quantitative Data

While specific quantitative data for this compound is not prominently available, the biological activities of closely related 2-substituted thioadenosine and N⁶-benzyladenosine analogs strongly suggest its potential as an anticancer agent. The data presented below is a summary of findings for these related compounds, which provides a reasonable expectation for the activity of this compound.

Table 1: Representative Cytotoxic Activities of Related Adenosine Analogs

| Compound Class | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference Compound |

| 2-Substituted Thiopurines | SNB-19 (Glioblastoma) | MTT Assay | ~5.0 - 7.58 | Cisplatin |

| 2-Substituted Thiopurines | C-32 (Melanoma) | MTT Assay | ~7.58 | Cisplatin |

| 2-Alkylthio-benzenesulfonamides | HCT-116 (Colon) | MTT Assay | ~45 | - |

| 2-Alkylthio-benzenesulfonamides | MCF-7 (Breast) | MTT Assay | ~45 | - |

| 2-Alkylthio-benzenesulfonamides | HeLa (Cervical) | MTT Assay | ~45 | - |

| N⁶-Benzyladenosine Analogs | HCT116 (Colon) | MTT Assay | ~10 - 20 | - |

| N⁶-Benzyladenosine Analogs | DLD-1 (Colon) | MTT Assay | ~10 - 20 | - |

Table 2: Representative Adenosine Receptor Binding Affinities of Related Analogs

| Compound Class | Receptor Subtype | Assay Type | Kᵢ (nM) | Radioligand Used |

| 2-Substituted Thioadenosine Analogs | A₁ | Radioligand Binding Assay | ~10,000 - 17,000 | [³H]DPCPX |

| 2-Substituted Thioadenosine Analogs | A₂A | Radioligand Binding Assay | ~1,200 - 3,670 | [³H]CGS21680 |

Mechanism of Action and Signaling Pathways

The anticancer effects of adenosine analogs are often attributed to their interaction with adenosine receptors, which can trigger various downstream signaling cascades. Activation of the A₂A adenosine receptor, for instance, has been shown to promote cancer cell proliferation through the activation of several key signaling pathways. It is plausible that this compound exerts its effects by modulating these pathways.

A potential mechanism of action for this compound involves the inhibition of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Potential Signaling Pathway of this compound in Cancer Cells

Caption: Potential signaling pathways modulated by this compound.

Key Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Radioligand Binding Assay for Adenosine Receptors

This assay is used to determine the binding affinity of a compound for a specific receptor subtype.

Materials:

-

Cell membranes expressing the adenosine receptor subtype of interest

-

Radioligand specific for the receptor (e.g., [³H]CGS21680 for A₂A receptors)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Assay Setup: In a microcentrifuge tube or 96-well plate, combine the cell membranes, the radioligand at a concentration near its K₋ value, and varying concentrations of the unlabeled ligand (this compound).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value from the resulting sigmoidal curve. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. While direct and comprehensive studies on this specific molecule are not widely published, the wealth of information on analogous 2-substituted thioadenosine and N⁶-benzyladenosine derivatives provides a strong foundation for its synthesis and biological evaluation. The likely mechanisms of action, involving the modulation of adenosine receptors and key cancer-related signaling pathways such as the PI3K/Akt pathway, offer clear avenues for future investigation. The detailed protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of this compound and its derivatives, ultimately contributing to the advancement of cancer therapy.

2-Benzylthioadenosine and its Effect on Purinergic Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Benzylthioadenosine is an adenosine analog with potential applications in research fields such as oncology. As a derivative of adenosine, it is presumed to interact with purinergic signaling pathways, which are crucial in a vast array of physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of this compound's role in purinergic signaling. Due to a lack of specific published data on the binding affinities and functional potencies of this compound itself, this document focuses on the structure-activity relationships of related 2-substituted adenosine analogs to infer its potential effects. Detailed experimental protocols for key assays used to characterize such compounds are also provided, alongside visualizations of relevant signaling pathways and experimental workflows.

Introduction to Purinergic Signaling

Purinergic signaling is a form of extracellular communication mediated by purine nucleosides and nucleotides, primarily adenosine and adenosine triphosphate (ATP). This system is integral to numerous physiological processes, including neurotransmission, inflammation, and cellular proliferation. The actions of these signaling molecules are mediated by two main families of purinergic receptors:

-

P1 Receptors (Adenosine Receptors): These are G protein-coupled receptors (GPCRs) that are activated by adenosine. There are four subtypes: A1, A2A, A2B, and A3.

-

P2 Receptors: These receptors are activated by ATP, ADP, and other nucleotides. They are further divided into two subfamilies:

-

P2X Receptors: Ligand-gated ion channels.

-

P2Y Receptors: G protein-coupled receptors.

-

The activation of these receptors triggers a variety of downstream signaling cascades, including the modulation of adenylyl cyclase activity and intracellular calcium mobilization, leading to diverse cellular responses.

This compound: Structure and Inferred Activity

This compound is a derivative of adenosine characterized by the presence of a benzylthio group at the 2-position of the adenine base.

Chemical Structure:

Caption: Chemical structure of this compound.

Inferences from Structure-Activity Relationships:

-

A1 Adenosine Receptor: Modifications at the 2-position of adenosine can influence affinity and efficacy at the A1 receptor. The introduction of a bulky, lipophilic group like benzylthio may alter the binding kinetics and potency.

-

A2A Adenosine Receptor: The A2A receptor is known to be sensitive to substitutions at the 2-position. Some 2-substituted analogs act as potent coronary vasodilators via the A2A receptor[1]. The benzylthio group could potentially confer selectivity for this receptor subtype.

-

A3 Adenosine Receptor: The A3 receptor is another target where 2-substitution can significantly impact ligand binding. SAR studies on 2-alkynyl-substituted-4'-thioadenosine derivatives have shown that modifications at this position can lead to moderate binding affinity at the human A3 receptor[2].

Quantitative Data on Related 2-Substituted Adenosine Analogs:

No specific quantitative data (Ki, IC50, EC50) for this compound has been identified in the reviewed literature. The following table presents data for related compounds to provide context.

| Compound | Receptor | Assay Type | Value | Reference |

| 2-Hexynyl-N6-methyl-4'-thioadenosine derivative (3b) | Human A3 | Binding Affinity | Moderate | --INVALID-LINK--[2] |

| 2-[(N-1-(4-N-methylcarboxamidopyrazolyl)] adenosine (CVT-3146) | A2A | Binding Affinity (Ki) | 1122 ± 323 nM | --INVALID-LINK--[1] |

| 2-[(4-(1-N-pentylpyrazolyl)] adenosine (CVT-3033) | A2A | Binding Affinity (Ki) | 2138 ± 952 nM | --INVALID-LINK--[1] |

| 2-Chloro-N6-cyclopentyladenosine (CCPA) | A1 | Binding Affinity (Ki) | 0.4 nM | --INVALID-LINK-- |

Key Signaling Pathways in Purinergic Signaling

The interaction of adenosine analogs with P1 receptors typically modulates the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels. P2Y receptor activation, on the other hand, often leads to the mobilization of intracellular calcium.

Adenylyl Cyclase/cAMP Pathway

Activation of A1 and A3 adenosine receptors, which are coupled to Gi/o proteins, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Conversely, activation of A2A and A2B receptors, coupled to Gs proteins, stimulates adenylyl cyclase and increases cAMP levels.

Caption: Adenylyl Cyclase/cAMP Signaling Pathway.

Calcium Mobilization Pathway

Certain P2Y receptors (e.g., P2Y1, P2Y2, P2Y4, P2Y6) are coupled to Gq/11 proteins. Upon activation, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

Caption: Calcium Mobilization Signaling Pathway.

Experimental Protocols

The following sections detail generalized protocols for key in vitro assays used to characterize the interaction of compounds like this compound with purinergic signaling pathways.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Workflow:

Caption: Radioligand Binding Assay Workflow.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells expressing the purinergic receptor of interest (e.g., CHO or HEK293 cells stably transfected with the A1 adenosine receptor).

-

Harvest cells and homogenize in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]CCPA for A1 receptors), and varying concentrations of this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activity Assay

This assay measures the ability of a compound to modulate the production of cAMP by adenylyl cyclase.

Workflow:

References

Preliminary Studies on 2-Benzylthioadenosine Cytotoxicity: A Technical Whitepaper

A comprehensive review of the available scientific literature reveals a notable absence of preliminary studies specifically investigating the cytotoxicity of 2-Benzylthioadenosine. While research exists on various adenosine analogs and other sulfur-containing nucleoside derivatives, data directly pertaining to the cytotoxic effects, IC50 values, and mechanisms of action of this compound on cancer cell lines is not publicly available at this time.

This whitepaper, therefore, serves to highlight this gap in the current scientific knowledge and proposes a focused exploration into the potential anticancer properties of this compound. The following sections outline the standard methodologies and signaling pathways that would be integral to such a preliminary investigation, drawing parallels from studies on structurally related molecules.

Hypothetical Experimental Workflow

A foundational study on the cytotoxicity of this compound would typically follow a structured workflow to assess its potential as an anticancer agent. This process begins with initial cell viability screening and progresses to more detailed mechanistic studies.

Prospective Data Presentation

Should preliminary studies be undertaken, the quantitative data generated would be crucial for evaluating the efficacy and selectivity of this compound. The following tables are templates for how such data would be presented.

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | Data Not Available | Data Not Available | Data Not Available |

| HeLa | Cervical Cancer | Data Not Available | Data Not Available | Data Not Available |

| HCT-116 | Colon Cancer | Data Not Available | Data Not Available | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available | Data Not Available | Data Not Available |

| Normal (e.g., HaCaT) | Keratinocyte | Data Not Available | Data Not Available | Data Not Available |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| MCF-7 | Control | Data Not Available | Data Not Available | Data Not Available |

| This compound (IC50) | Data Not Available | Data Not Available | Data Not Available | |

| HCT-116 | Control | Data Not Available | Data Not Available | Data Not Available |

| This compound (IC50) | Data Not Available | Data Not Available | Data Not Available |

Key Experimental Protocols

The following are detailed, standardized protocols that would be essential for conducting preliminary cytotoxicity studies on this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) solution (100 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.[1][2]

Potential Signaling Pathways for Investigation

Based on studies of other adenosine analogs, this compound could potentially exert its cytotoxic effects through the modulation of key signaling pathways involved in cell survival and death.

Intrinsic Apoptosis Pathway

Many cytotoxic agents induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

References

Structural Elucidation of 2-Benzylthioadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-Benzylthioadenosine, a synthetic derivative of the endogenous nucleoside adenosine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from the closely related analogue, 2-(p-nitrobenzyl)thioadenosine, to infer its structural characteristics. The guide outlines the probable synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis), and detailed experimental protocols. This document aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and biological evaluation of 2-substituted thioadenosine analogues for drug discovery and development.

Introduction

Adenosine and its derivatives are pivotal in various physiological processes, acting as neuromodulators, homeostatic regulators, and signaling molecules through their interaction with adenosine receptors (A₁, A₂A, A₂B, and A₃). The modification of the adenosine scaffold, particularly at the C2 position of the purine ring, has been a key strategy in medicinal chemistry to develop receptor subtype-selective agonists and antagonists with therapeutic potential in cardiovascular, inflammatory, and neurodegenerative diseases. The introduction of a benzylthio group at the C2 position is anticipated to modulate the compound's lipophilicity and steric interactions with the receptor binding pocket, potentially leading to altered affinity and selectivity.

This guide focuses on the structural elucidation of this compound, providing a foundational understanding of its chemical and physical properties.

Synthesis

The synthesis of this compound can be readily achieved by the S-alkylation of 2-thioadenosine with benzyl bromide. This reaction is analogous to the synthesis of other 2-alkylthioadenosine derivatives.[1]

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Structural Elucidation

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. The following sections detail the predicted data based on the known spectra of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | H-8 (Purine) |

| ~7.9 | s | 1H | H-2 (Purine) |

| ~7.3-7.5 | m | 5H | Phenyl-H |

| ~7.3 | br s | 2H | NH₂ |

| ~5.9 | d | 1H | H-1' (Ribose) |

| ~5.5 | t | 1H | 5'-OH (Ribose) |

| ~5.2 | t | 1H | 3'-OH (Ribose) |

| ~4.6 | t | 1H | H-2' (Ribose) |

| ~4.5 | s | 2H | S-CH₂ |

| ~4.3 | q | 1H | H-3' (Ribose) |

| ~4.1 | q | 1H | H-4' (Ribose) |

| ~3.7 | m | 2H | H-5' (Ribose) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-6 (Purine) |

| ~155 | C-2 (Purine) |

| ~152 | C-4 (Purine) |

| ~140 | C-8 (Purine) |

| ~137 | Phenyl C (quaternary) |

| ~129 | Phenyl CH |

| ~128 | Phenyl CH |

| ~127 | Phenyl CH |

| ~118 | C-5 (Purine) |

| ~90 | C-1' (Ribose) |

| ~75 | C-4' (Ribose) |

| ~74 | C-2' (Ribose) |

| ~71 | C-3' (Ribose) |

| ~62 | C-5' (Ribose) |

| ~37 | S-CH₂ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Predicted [M+H]⁺ (m/z) | Key Fragments (m/z) |

| ESI-MS | 390.12 | 258 (Adenine-benzylthio fragment), 132 (Ribose fragment) |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Strong, Broad | O-H, N-H stretching |

| 3030-3100 | Medium | Aromatic C-H stretching |

| 2850-2950 | Medium | Aliphatic C-H stretching |

| ~1640 | Strong | N-H bending |

| ~1590, 1490, 1450 | Medium-Strong | Aromatic C=C stretching |

| ~1050-1150 | Strong | C-O stretching (Ribose) |

| ~690-770 | Strong | C-S stretching |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Solvent | λmax (nm) |

| Methanol | ~275 |

| Ethanol | ~276 |

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of this compound, adapted from the synthesis of 2-(p-nitrobenzyl)thioadenosine.[1]

Synthesis of this compound

-

Materials: 2-Thioadenosine, Benzyl bromide, Sodium hydride (NaH), Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 2-thioadenosine (1 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of benzyl bromide (1.1 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford this compound.

-

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using DMSO-d₆ or CDCl₃ as the solvent. Chemical shifts are reported in ppm relative to the solvent peak.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) should be obtained using an Electrospray Ionization (ESI) source in positive ion mode.

-

Infrared Spectroscopy: IR spectra should be recorded on a FT-IR spectrometer using KBr pellets or as a thin film.

-

UV-Vis Spectroscopy: UV-Vis spectra should be recorded on a spectrophotometer using methanol or ethanol as the solvent.

Logical and Experimental Workflows

The structural elucidation process follows a logical progression from synthesis to comprehensive spectroscopic analysis.

Figure 2: Experimental workflow for structural elucidation.

Potential Signaling Pathways

As a derivative of adenosine, this compound is expected to interact with adenosine receptors. The specific subtype selectivity would need to be determined through biological assays. A generalized adenosine receptor signaling pathway is depicted below.

Figure 3: Generalized adenosine receptor signaling pathway.

Conclusion

This technical guide provides a detailed, albeit largely predictive, framework for the structural elucidation of this compound. The outlined synthetic protocol, based on a reliable method for a closely related analogue, offers a clear path for its preparation. The tabulated spectroscopic data, while predicted, serves as a crucial reference for researchers aiming to characterize this compound. Further experimental work is required to validate these predictions and to fully explore the biological activity and therapeutic potential of this compound. This guide is intended to facilitate such future research endeavors in the field of medicinal chemistry and drug development.

References

2-Benzylthioadenosine: A Technical Guide to its Therapeutic Potential

Disclaimer: Direct experimental data on 2-Benzylthioadenosine is limited in publicly available scientific literature. This guide provides an in-depth analysis of its potential as a therapeutic agent based on data from structurally related compounds, including N6-benzyladenosine and various 2-(benzylthio) derivatives. The experimental protocols and mechanisms described are those used to evaluate these related molecules and are presented as a predictive framework for the future investigation of this compound.

Introduction

Adenosine analogs have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects. This compound, a purine nucleoside derivative, represents a promising scaffold for therapeutic agent development. Its structural features, combining the adenosine core with a benzylthio moiety at the 2-position, suggest potential interactions with various biological targets. This technical guide consolidates the current understanding of related compounds to project the therapeutic potential of this compound, focusing on its anticipated anticancer and anti-inflammatory properties.

Anticipated Therapeutic Potential

Based on the biological activities of structurally similar compounds, this compound is hypothesized to possess significant potential in the following areas:

-

Anticancer Activity: Analogs such as N6-benzyladenosine have demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation and the inhibition of key enzymes in cancer cell metabolism, such as farnesyl pyrophosphate synthase (FPPS).

-

Anti-inflammatory Activity: Adenosine and its derivatives are known to modulate inflammatory responses. The benzylthio moiety may contribute to interactions with enzymes and receptors involved in inflammatory pathways, such as cyclooxygenases (COX) and various cytokines.

Quantitative Data from Related Compounds

The following tables summarize the quantitative data for N6-benzyladenosine and other relevant 2-(benzylthio) derivatives, offering a predictive insight into the potential efficacy of this compound.

Table 1: Anticancer Activity of N6-benzyladenosine Analogs against Colorectal Cancer Cell Lines

| Compound | Cell Line | Concentration (µM) | Cell Viability (%) ± SD | Cell Proliferation (%) ± SD |

| N6-benzyladenosine (2) | HCT116 | 10 | 75 ± 5 | 60 ± 4 |

| DLD-1 | 10 | 80 ± 6 | 65 ± 5 | |

| Analog 2a | HCT116 | 10 | 70 ± 4 | 55 ± 3 |

| DLD-1 | 10 | 78 ± 5 | 62 ± 4 | |

| Analog 2c | HCT116 | 10 | 68 ± 6 | 52 ± 5 |

| DLD-1 | 10 | 72 ± 4 | 58 ± 3 |

Data extrapolated from studies on N6-benzyladenosine derivatives, suggesting potential antiproliferative effects of benzyl-substituted adenosines.[1]

Table 2: Cytotoxic Activity of 2-benzylthio-benzenesulfonamide Derivatives

| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) |

| 6 | >30 | >30 | 12 |

| 7 | >30 | >30 | 17 |

| 9 | >30 | >30 | 7 |

| 10 | >30 | 29 | 11 |

| 11 | >30 | >30 | 15 |

| 16 | >30 | >30 | 14 |

| 23 | 15 | 11 | 20 |

| 24 | 12 | 18 | 22 |

| 26 | 11 | 13 | 19 |

| 27 | 14 | 12 | 16 |

IC50 values for a series of 2-benzylthio-4-chloro-5-(5-substituted 1,3,4-oxadiazol-2-yl)benzenesulfonamides, indicating the potential for the 2-benzylthio scaffold in achieving cytotoxic effects against various cancer cell lines.[2][3]

Key Signaling Pathways

The therapeutic effects of adenosine analogs are often mediated through complex signaling pathways. Based on studies of related compounds, the following pathways are likely relevant to the mechanism of action of this compound.

Apoptosis Induction Pathway

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. N6-benzyladenosine derivatives have been shown to induce apoptosis in colorectal cancer cells. This process typically involves the activation of a cascade of caspase enzymes, leading to the cleavage of key cellular proteins like PARP.

Caption: Predicted apoptosis induction pathway for this compound.

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition and the Mevalonate Pathway

The mevalonate pathway is crucial for the synthesis of isoprenoids, which are essential for the post-translational modification (prenylation) of small GTPases like Ras and Rap-1A. Inhibition of FPPS, a key enzyme in this pathway, disrupts these modifications, leading to anticancer effects. N6-benzyladenosine analogs have been shown to inhibit FPPS.

Caption: Predicted inhibition of FPPS by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the therapeutic potential of this compound, based on protocols used for related compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells (e.g., HCT-116, DLD-1, MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability versus the log of the compound concentration.

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as cleaved caspase-3 and cleaved PARP.

Protocol:

-

Cell Lysis: Treat cells with this compound for specified times, then harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

Caption: Workflow for Western Blot analysis of apoptosis markers.

Conclusion

While direct experimental evidence for this compound is currently lacking, the data from structurally related N6-benzyladenosine and other 2-(benzylthio) compounds provide a strong rationale for its investigation as a potential therapeutic agent. The anticipated anticancer and anti-inflammatory activities, likely mediated through the induction of apoptosis and inhibition of key metabolic enzymes like FPPS, make it a compelling candidate for further research and drug development. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of this compound's therapeutic potential. Future studies are warranted to synthesize and biologically characterize this promising molecule to validate these predictions and unlock its full therapeutic value.

References

Methodological & Application

In Vitro Applications of 2-Substituted Adenosine Analogs: A Review of Methodologies

For Researchers, Scientists, and Drug Development Professionals

The following application notes and protocols are based on methodologies reported for the in vitro study of 2-substituted adenosine analogs. Due to a lack of specific published data for 2-Benzylthioadenosine, the protocols described below are adapted from studies on structurally related compounds and represent general approaches for evaluating the in vitro effects of novel adenosine receptor modulators.

I. Overview

Adenosine and its analogs are crucial signaling molecules that exert their effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are implicated in a multitude of physiological and pathological processes, making them attractive targets for drug discovery, particularly in the fields of oncology and inflammation. The substitution at the 2-position of the adenosine scaffold is a key strategy in the development of selective agonists and antagonists for these receptors. This document outlines common in vitro assays and protocols used to characterize the biological activity of such compounds.

II. Quantitative Data Summary

As no specific quantitative data for this compound was found in the public domain, the following table provides a template for how such data would be presented. The values are hypothetical and for illustrative purposes only.

Table 1: Hypothetical In Vitro Activity of this compound

| Assay Type | Cell Line | Parameter | Value |

| Cell Viability | A549 (Lung Carcinoma) | IC50 (72h) | 15 µM |

| MCF-7 (Breast Carcinoma) | IC50 (72h) | 25 µM | |

| HCT116 (Colon Carcinoma) | IC50 (72h) | 18 µM | |

| Apoptosis Assay | Jurkat (T-cell Leukemia) | % Apoptotic Cells (48h) | 45% at 20 µM |

| Receptor Binding | CHO (hA3) | Ki | 50 nM |

| CHO (hA1) | Ki | > 1000 nM | |

| CHO (hA2A) | Ki | > 1000 nM | |

| cAMP Assay | HEK293 (hA3) | EC50 | 100 nM |

III. Experimental Protocols

A. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (or other test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the test compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

-

Suspension or adherent cells

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with the test compound at the desired concentrations for the specified time.

-

Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

C. Radioligand Binding Assay for Adenosine Receptors

This assay measures the affinity of a compound for a specific adenosine receptor subtype.

Materials:

-

Cell membranes from cells stably expressing the human adenosine receptor of interest (e.g., CHO-hA3)

-

Radioligand (e.g., [125I]AB-MECA for A3 receptors)

-

Test compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and adenosine deaminase)

-

Non-specific binding control (e.g., a high concentration of a known agonist/antagonist)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

In a 96-well plate, combine cell membranes, radioligand, and varying concentrations of the test compound or vehicle control.

-

To determine non-specific binding, add a high concentration of a known ligand.

-

Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value of the test compound.

IV. Visualizations

Caption: General workflow for in vitro evaluation of 2-substituted adenosine analogs.

Caption: Simplified A3 adenosine receptor signaling leading to apoptosis.

Application Notes and Protocols for Adenosine Analogs in Cell Culture: A Focus on N6-Benzyladenosine

Introduction to N6-Benzyladenosine

N6-Benzyladenosine is a synthetic derivative of the nucleoside adenosine, belonging to the cytokinin family of plant hormones. In mammalian cells, it has garnered significant interest for its potent anti-proliferative and pro-apoptotic properties across various cancer cell lines.[1] Its mechanism of action is multifaceted, involving the induction of cell cycle arrest and apoptosis.[1][2]

Mechanism of Action

N6-Benzyladenosine exerts its cytotoxic effects through several mechanisms:

-

Cell Cycle Arrest: It can halt the cell cycle at the G0/G1 phase, preventing cells from progressing to the DNA synthesis (S) phase.[2]

-

Induction of Apoptosis: The compound triggers programmed cell death, a crucial mechanism for eliminating cancerous cells. This is often mediated by the activation of caspases, key enzymes in the apoptotic pathway.[1][2]

-

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS): N6-Benzyladenosine has been shown to target and inhibit FPPS, an enzyme in the mevalonate pathway. This pathway is crucial for the synthesis of molecules required for cell growth and survival, and its inhibition can lead to anti-tumor effects.[1]

Experimental Protocols

The following protocols are generalized from studies involving N6-Benzyladenosine and can be adapted for the investigation of other adenosine analogs.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability.

Materials:

-

Cancer cell line of interest (e.g., HCT116, DLD-1, MC38 colorectal cancer cells)[1]

-

Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

N6-Benzyladenosine (or other test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of N6-Benzyladenosine in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Caspase Activity)

This protocol measures the activation of caspases, indicating the induction of apoptosis.

Materials:

-

Cancer cell line

-

Complete culture medium

-

N6-Benzyladenosine

-

Caspase-3 or Caspase-9 activity assay kit (commercially available)

-

Lysis buffer (provided in the kit)

-

Fluorogenic or colorimetric caspase substrate (provided in the kit)

-

Microplate reader (fluorometer or spectrophotometer)

Procedure:

-

Cell Seeding and Treatment: Seed cells in a suitable culture plate (e.g., 6-well or 12-well plate) and treat with different concentrations of N6-Benzyladenosine as described for the MTT assay.

-

Cell Lysis: After the treatment period, harvest the cells and lyse them using the lysis buffer provided in the assay kit.

-

Caspase Assay: Add the cell lysate to a 96-well plate and add the caspase substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.

-

Data Analysis: Quantify the caspase activity based on the manufacturer's instructions and compare the treated samples to the untreated control. An increase in caspase activity is indicative of apoptosis.[2]

Quantitative Data Summary

The following table summarizes typical concentration ranges and effects observed for N6-Benzyladenosine in various cancer cell lines. It is important to note that optimal concentrations and incubation times will vary depending on the specific cell line and experimental conditions.

| Parameter | Cell Line(s) | Concentration Range | Observed Effect | Reference |

| Antiproliferative Activity | HCT116, DLD-1 (colorectal cancer) | 1-50 µM | Dose-dependent decrease in cell viability | [1] |

| Apoptosis Induction | U87MG (glioma) | 10 µM (24h) | Increased caspase-3 and caspase-9 activity | [2] |

| Cell Cycle Arrest | T24 (bladder cancer) | Not specified | G0/G1 phase arrest | [2] |

| FPPS Inhibition | Glioma cells | 0.3-20 µM | Inhibition of the mevalonate pathway | [2] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the known signaling pathway of N6-Benzyladenosine and a general experimental workflow for its evaluation in cell culture.

Caption: Signaling pathway of N6-Benzyladenosine.

Caption: General experimental workflow for evaluating N6-Benzyladenosine.

Conclusion

While direct, extensive research on the application of 2-Benzylthioadenosine in cell culture is currently limited, the data available for the structurally similar compound, N6-Benzyladenosine, provides a robust starting point for investigation. The protocols and mechanisms outlined in these notes can be adapted to explore the potential cytotoxic, anti-proliferative, and pro-apoptotic effects of this compound and other novel adenosine analogs in various cell culture models, particularly in the context of cancer research and drug development. Researchers are encouraged to perform dose-response and time-course studies to determine the optimal experimental conditions for their specific cell lines and research questions.

References

Application Notes and Protocols for Assessing the Cell Permeability of 2-Benzylthioadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylthioadenosine is a synthetic derivative of the endogenous nucleoside adenosine. As with many nucleoside analogs developed for therapeutic purposes, its efficacy is critically dependent on its ability to cross the cell membrane and reach intracellular targets. Understanding the cell permeability of this compound is therefore a crucial step in its preclinical development.

These application notes provide a comprehensive overview of the methodologies available for assessing the cell permeability of this compound. We present detailed protocols for three widely accepted assays: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and a cellular uptake assay. Additionally, we provide a diagram of the adenosine signaling pathway to offer context for the potential intracellular mechanisms of action of this compound.

Data Presentation

The following tables are designed to structure the quantitative data obtained from the described experimental protocols, allowing for clear comparison and interpretation.

Table 1: PAMPA Permeability Data